2-Fluoro-3-(trifluoromethyl)pyridine

Vue d'ensemble

Description

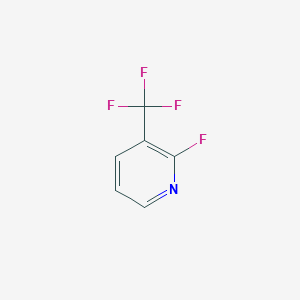

2-Fluoro-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest in various fields due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature can yield 2-fluoro-3-bromopyridine, which can then be further modified to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes typically use transition metal-based catalysts and high temperatures to achieve efficient fluorination. For example, the vapor-phase fluorination of pyridine derivatives using aluminum fluoride and copper fluoride at temperatures between 450-500°C can produce a mixture of fluorinated pyridines .

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Intermediates

2-Fluoro-3-(trifluoromethyl)pyridine serves as a key intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting cardiovascular diseases. It is notably involved in the preparation of antihypertensive β-adrenergic blocking agents, which are critical in managing hypertension and related conditions .

Biological Activity

Studies have shown that this compound exhibits promising biological activities, including:

- Antimicrobial Properties : It has been reported to possess activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Potential : Research indicates that derivatives of this compound can inhibit cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : Similar structures have demonstrated the ability to modulate inflammatory responses, which could lead to the development of new anti-inflammatory drugs.

Agrochemicals

The compound is also utilized in the synthesis of agrochemicals. Its fluorinated nature enhances the efficacy and stability of pesticides and herbicides. The incorporation of trifluoromethyl groups often leads to improved bioactivity and selectivity in targeting pests while minimizing environmental impact .

Material Science

In materials science, this compound is used as a building block for synthesizing advanced materials with tailored properties. Its ability to participate in various chemical reactions allows it to be incorporated into polymers and coatings that require specific chemical and physical characteristics.

Chemical Synthesis

This compound acts as a versatile building block in organic synthesis. It can undergo various transformations, including nucleophilic substitutions and cross-coupling reactions, leading to the formation of more complex fluorinated compounds essential for research and industrial applications .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives on A549 lung cancer cells. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential for further development as an anticancer agent. This highlights the need for further investigation into its mechanism of action and structure-activity relationships (SAR) .

Case Study 2: Anti-inflammatory Effects

Research into SAR revealed that compounds similar to this compound exhibited anti-inflammatory properties comparable to established drugs like indomethacin. This study emphasized the importance of specific substituents on the pyridine ring for enhancing biological activity .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against specific bacterial strains | |

| Anticancer | Inhibits cell proliferation in cancer cell lines | |

| Anti-inflammatory | Modulates inflammatory responses |

Mécanisme D'action

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)pyridine is largely influenced by its fluorine atoms. These atoms create a strong electron-withdrawing effect, which can alter the compound’s reactivity and interactions with biological molecules. In medicinal chemistry, this compound can interact with specific molecular targets, such as enzymes and receptors, by forming strong hydrogen bonds and electrostatic interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Fluoro-4-(trifluoromethyl)pyridine

- 3-Fluoro-2-(trifluoromethyl)pyridine

- 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

2-Fluoro-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the pyridine ring. This positioning can significantly influence the compound’s chemical properties and reactivity compared to its isomers and other fluorinated pyridines .

Activité Biologique

2-Fluoro-3-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of a fluorine atom at the second position and a trifluoromethyl group at the third position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article explores its biological activity, synthesis, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 165.09 g/mol. The unique electronic characteristics imparted by the trifluoromethyl group enhance its reactivity and influence its interactions with biological targets.

Antibacterial and Insecticidal Properties

Recent studies on similar trifluoromethylpyridine derivatives have indicated significant antibacterial and insecticidal activities. For instance, novel trifluoromethylpyridine amide derivatives containing sulfur moieties were synthesized, demonstrating good antibacterial activity against Xanthomonas oryzae and Ralstonia solanacearum . These findings suggest that compounds with trifluoromethyl substitutions can exhibit enhanced biological activities compared to their non-fluorinated counterparts.

The mechanism of action for this compound is not fully elucidated due to limited research. However, it is hypothesized that similar pyridine derivatives interact with various biological targets through hydrogen bonding and π-π stacking interactions, which are crucial for their therapeutic effects . The electron-withdrawing nature of the trifluoromethyl group may also enhance binding affinity to enzymes or receptors.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Fluorination Reactions : Utilizing fluorinating agents such as potassium fluoride (KF) in appropriate solvents to introduce fluorine atoms into the pyridine ring.

- Substitution Reactions : Employing nucleophilic substitution strategies to replace hydrogen atoms with trifluoromethyl groups.

These methods highlight the versatility in synthesizing this compound for various applications in medicinal chemistry and agrochemicals .

Study on Antibacterial Activity

A study evaluated various trifluoromethylpyridine derivatives for their antibacterial efficacy. Compounds were tested at concentrations of 50 mg/L and 100 mg/L against Xoo and R. solanacearum. The results indicated that certain derivatives exhibited higher antibacterial activities than commercial standards like thiodiazole copper (TC) .

| Compound | Activity (%) at 50 mg/L | Activity (%) at 100 mg/L |

|---|---|---|

| E1 | 57% | 64% |

| E3 | 53% | 44% |

| TC | 51% | 38% |

This table summarizes the antibacterial activities of selected compounds, illustrating the potential of trifluoromethylpyridines in agricultural applications.

Study on Insecticidal Activity

Another study focused on insecticidal properties against Plutella xylostella, revealing that certain trifluoromethylpyridine derivatives had considerable insecticidal effects, outperforming traditional insecticides .

Propriétés

IUPAC Name |

2-fluoro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAQOVYPSZIDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382564 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65753-52-8 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65753-52-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.